molecular formula C20H17NO4 B14111672 2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14111672
M. Wt: 335.4 g/mol
InChI Key: LUMOUJVQEOQKRC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones . This reaction is base-catalyzed and occurs at room temperature under environmentally friendly conditions, tolerating water and air.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the core structure.

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and subsequently affecting various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trisubstituted Pyrrole Derivatives: These compounds share a similar pyrrole core but differ in their substituents.

    Hexahydropyrrolo[3,4-b]pyrrole-Fused Quinolines: These compounds have a fused pyrrole-quinoline structure, offering different chemical properties and applications.

Uniqueness

What sets 2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique chromeno-pyrrole structure, which provides distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H17NO4/c1-12-6-8-13(9-7-12)17-16-18(23)14-4-2-3-5-15(14)25-19(16)20(24)21(17)10-11-22/h2-9,17,22H,10-11H2,1H3

InChI Key

LUMOUJVQEOQKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O

Origin of Product

United States

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